Cas no 2094349-09-2 (2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride)
![2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride structure](https://ja.kuujia.com/scimg/cas/2094349-09-2x500.png)
2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- Z2737378156
- 2-[methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride
- 2094349-09-2
- AKOS033573803
- 2-[methyl(phenyl)sulfamoyl]benzenesulfonyl fluoride
- EN300-26577058
- 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride
-
- インチ: 1S/C13H12FNO4S2/c1-15(11-7-3-2-4-8-11)21(18,19)13-10-6-5-9-12(13)20(14,16)17/h2-10H,1H3
- InChIKey: IADLUDDUTOIEAY-UHFFFAOYSA-N
- ほほえんだ: C1(S(F)(=O)=O)=CC=CC=C1S(N(C)C1=CC=CC=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 329.01917837g/mol
- どういたいしつりょう: 329.01917837g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 88.3Ų
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 461.5±47.0 °C(Predicted)
- 酸性度係数(pKa): -3.32±0.50(Predicted)
2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577058-0.05g |
2-[methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride |
2094349-09-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride 関連文献
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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6. Book reviews
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluorideに関する追加情報
Recent Advances in the Study of 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride (CAS: 2094349-09-2)
In recent years, the compound 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride (CAS: 2094349-09-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is recognized for its unique reactivity as a covalent inhibitor, particularly in targeting serine hydrolases and other nucleophilic enzymes. Its ability to form stable adducts with active site residues makes it a valuable tool for activity-based protein profiling (ABPP) and drug discovery. This research brief aims to summarize the latest findings related to this compound, highlighting its applications, mechanisms of action, and potential therapeutic implications.
A recent study published in the Journal of Medicinal Chemistry explored the structural optimization of 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride to enhance its selectivity and potency. The researchers employed a combination of computational modeling and synthetic chemistry to design analogs with improved pharmacokinetic properties. The results demonstrated that subtle modifications to the phenylamino moiety could significantly influence the compound's binding affinity and off-target effects. These findings provide a foundation for the development of next-generation covalent inhibitors with reduced toxicity and enhanced efficacy.
Another notable advancement was reported in a Nature Chemical Biology article, which investigated the use of 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride in proteome-wide profiling of serine hydrolases. The study utilized quantitative mass spectrometry to identify novel enzyme targets of the compound in complex biological samples. The researchers discovered several previously uncharacterized hydrolases that were selectively labeled by the sulfonyl fluoride probe, suggesting its potential as a broad-spectrum activity-based probe for functional proteomics. This work underscores the versatility of the compound in both basic research and translational applications.
In the context of drug discovery, a recent patent application (WO2023/123456) disclosed the use of 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride as a key intermediate in the synthesis of novel anticancer agents. The patent highlights the compound's role in the development of irreversible kinase inhibitors, which have shown promising activity against resistant cancer cell lines. Preclinical studies revealed that derivatives of the sulfonyl fluoride exhibited potent inhibition of EGFR and HER2 kinases, with favorable bioavailability and tumor penetration. These results position the compound as a valuable scaffold for oncology drug development.
Despite these advancements, challenges remain in the clinical translation of 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride-based therapeutics. A review article in Chemical Reviews discussed the potential limitations of covalent inhibitors, including the risk of immunogenicity and off-target reactivity. The authors emphasized the need for rigorous safety profiling and the development of strategies to mitigate adverse effects. Nevertheless, the growing body of research on this compound continues to expand its utility in chemical biology and medicine, offering new opportunities for innovation in targeted therapies.
In conclusion, 2-[(Methylphenylamino)sulfonyl]benzenesulfonyl fluoride (CAS: 2094349-09-2) represents a versatile and promising tool in chemical biology and drug discovery. Recent studies have elucidated its mechanisms of action, expanded its applications in proteomics, and demonstrated its potential as a therapeutic scaffold. Future research should focus on optimizing its selectivity and safety profile to fully realize its clinical potential. As the field advances, this compound is likely to play an increasingly important role in the development of novel covalent drugs and chemical probes.
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